tert-Butyl methyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate
Overview
Description
tert-Butyl methyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate is a boronic ester derivative. This compound is notable for its utility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are widely used in the formation of carbon-carbon bonds in the synthesis of various organic molecules .
Mechanism of Action
Target of Action
Tert-Butyl Methyl(4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Phenyl)Carbamate, also known as 4-(BOC-Methylamino)phenylboronic acid, pinacol ester, is a compound used in various chemical reactions .
Mode of Action
The compound is often used in Suzuki-Miyaura cross-coupling reactions . In these reactions, the compound acts as a boronic acid derivative, which is a critical component in the formation of carbon-carbon bonds . The boronic acid moiety interacts with a palladium catalyst and an organohalide to form a new carbon-carbon bond .
Biochemical Pathways
The compound is involved in the Suzuki-Miyaura cross-coupling reaction pathway . This pathway is a type of palladium-catalyzed cross-coupling reaction, which is widely used in organic synthesis for the formation of carbon-carbon bonds . The downstream effects of this pathway can lead to the synthesis of various biologically active compounds .
Result of Action
The primary result of the action of this compound is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of various complex organic compounds, including many that are biologically active .
Action Environment
The efficacy and stability of this compound, like many chemical reagents, can be influenced by various environmental factors. These include temperature, pH, the presence of a catalyst (such as palladium in the case of Suzuki-Miyaura reactions), and the presence of other reactants .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl methyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate typically involves the reaction of tert-butyl 4-hydroxybenzoate with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires heating to facilitate the formation of the boronic ester .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale reactions. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of automated systems for precise control of reaction conditions .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl methyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form phenolic derivatives.
Reduction: Reduction reactions can convert the boronic ester to the corresponding alcohol.
Substitution: It is commonly used in substitution reactions, particularly in Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Palladium catalysts and bases like potassium carbonate are frequently used.
Major Products
The major products formed from these reactions include phenolic compounds, alcohols, and various substituted aromatic compounds .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl methyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate is extensively used in the synthesis of complex organic molecules. Its role in Suzuki-Miyaura coupling makes it invaluable for constructing biaryl structures, which are common in pharmaceuticals and natural products .
Biology and Medicine
In biological and medicinal research, this compound is used to synthesize molecules with potential therapeutic applications. It is involved in the development of kinase inhibitors and other bioactive molecules .
Industry
Industrially, this compound is used in the production of advanced materials, including polymers and electronic components. Its ability to form stable carbon-carbon bonds makes it a key intermediate in the manufacture of various high-performance materials .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate
- tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)piperidine-1-carboxylate
Uniqueness
What sets tert-Butyl methyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate apart from similar compounds is its specific structure, which provides unique reactivity and stability in coupling reactions. Its tert-butyl and methyl groups offer steric protection, enhancing its performance in various synthetic applications .
Biological Activity
tert-Butyl methyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate (CAS No. 916587-44-5) is a compound of interest due to its potential biological activities. The presence of a dioxaborolane moiety suggests possible applications in medicinal chemistry, particularly in the design of therapeutics targeting various biological pathways.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 309.21 g/mol. The structure features a tert-butyl group and a carbamate linkage that may influence its solubility and interaction with biological targets.
Biological Activity Overview
Research into the biological activity of this compound has highlighted several key areas:
1. Enzyme Inhibition
Studies indicate that compounds similar to this compound exhibit inhibitory effects on enzymes such as acetylcholinesterase and β-secretase. These enzymes are crucial in the pathophysiology of neurodegenerative diseases like Alzheimer's disease. For instance:
- Acetylcholinesterase Inhibition : Compounds in this class have shown IC50 values in the low micromolar range for acetylcholinesterase inhibition, which is significant for therapeutic strategies against cognitive decline.
- β-secretase Inhibition : Similar compounds have demonstrated effective inhibition of β-secretase activity, which is involved in amyloid-beta peptide production.
2. Neuroprotective Effects
Research has also explored the neuroprotective properties of this compound. In vitro studies have shown that it can protect astrocytes from apoptosis induced by amyloid-beta (Aβ) aggregates:
- Cell Viability : In astrocyte cultures treated with Aβ 1-42, the presence of this compound improved cell viability significantly compared to controls without treatment.
- Inflammatory Response Modulation : The compound reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6 in treated astrocytes.
3. Antioxidant Activity
The antioxidant potential of this compound has been evaluated through various assays:
- Oxidative Stress Reduction : In models of oxidative stress induced by scopolamine, treatment with the compound resulted in lower malondialdehyde (MDA) levels compared to untreated groups. This suggests that it may mitigate oxidative damage in neuronal cells.
Data Table: Biological Activity Summary
Case Studies
Several case studies have investigated the effects of similar compounds on neurodegenerative disease models:
-
In Vitro Astrocyte Study :
- Objective : Assess protective effects against Aβ toxicity.
- Findings : Significant improvement in cell viability and reduction in inflammatory markers when treated with this compound.
-
In Vivo Model :
- Objective : Evaluate effects on cognitive decline in scopolamine-induced rats.
- Findings : While no significant differences were observed compared to control treatments (e.g., galantamine), trends suggested potential benefits that warrant further investigation into bioavailability issues.
Properties
IUPAC Name |
tert-butyl N-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28BNO4/c1-16(2,3)22-15(21)20(8)14-11-9-13(10-12-14)19-23-17(4,5)18(6,7)24-19/h9-12H,1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWNMXMKLILKYOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N(C)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28BNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60405739 | |
Record name | tert-Butyl methyl[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60405739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
916587-44-5 | |
Record name | tert-Butyl methyl[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60405739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 916587-44-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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